7-Methyl-1,4-thiazepane 1,1-dioxide 7-Methyl-1,4-thiazepane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1535314-44-3
VCID: VC2842007
InChI: InChI=1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3
SMILES: CC1CCNCCS1(=O)=O
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol

7-Methyl-1,4-thiazepane 1,1-dioxide

CAS No.: 1535314-44-3

Cat. No.: VC2842007

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1,4-thiazepane 1,1-dioxide - 1535314-44-3

Specification

CAS No. 1535314-44-3
Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
IUPAC Name 7-methyl-1,4-thiazepane 1,1-dioxide
Standard InChI InChI=1S/C6H13NO2S/c1-6-2-3-7-4-5-10(6,8)9/h6-7H,2-5H2,1H3
Standard InChI Key JQCHVWUZNIIXGG-UHFFFAOYSA-N
SMILES CC1CCNCCS1(=O)=O
Canonical SMILES CC1CCNCCS1(=O)=O

Introduction

Structural Characteristics and Nomenclature

7-Methyl-1,4-thiazepane 1,1-dioxide belongs to the class of thiazepane sulfones, which are bicyclic compounds featuring a sulfur atom at position 1 and a nitrogen atom at position 4 within a seven-membered ring. The sulfonyl groups at the 1-position introduce significant polarity and conformational rigidity, influencing both reactivity and intermolecular interactions . The methyl substituent at the 7-position further modulates steric and electronic effects, as evidenced by computational studies on analogous thiazepane derivatives.

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number1535314-44-3
Molecular FormulaC₆H₁₃NO₂S
Molecular Weight163.24 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The absence of reported melting and boiling points underscores the need for further experimental characterization.

Synthesis and Characterization

Synthetic Routes

The synthesis of 7-Methyl-1,4-thiazepane 1,1-dioxide typically involves cyclization reactions followed by sulfonation. A method adapted from Blondeau et al. (1971) for analogous thiazepines employs a multi-step sequence starting with L-cysteine derivatives :

  • Condensation: L-cysteine reacts with methyl acrylate under basic conditions to form a thioether intermediate.

  • Cyclization: Microwave-assisted cyclization in the presence of triethylamine yields the thiazepane core.

  • Sulfonation: Treatment with hydrogen peroxide or another oxidizing agent introduces the sulfonyl groups .

Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions such as over-oxidation. Recent advances in microwave-assisted synthesis have improved yields to >75% for related compounds, though specific data for 7-Methyl-1,4-thiazepane 1,1-dioxide remain unpublished.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation:

  • ¹H NMR: Peaks at δ 2.90–3.00 ppm correspond to methylene protons adjacent to sulfur, while the methyl group at C-7 appears as a singlet near δ 1.20 ppm .

  • IR Spectroscopy: Strong absorptions at 1,740 cm⁻¹ (ester C=O) and 1,130 cm⁻¹ (S=O stretching) confirm the sulfone and ester functionalities .

Physicochemical Properties and Reactivity

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades in acidic or basic environments. Hydrolysis studies on similar thiazepane sulfones reveal cleavage of the sulfonyl group at pH < 3, producing sulfonic acid derivatives. Thermal gravimetric analysis (TGA) data are lacking but predicted to show decomposition above 200°C based on analogs .

Solubility and Partitioning

Preliminary solubility tests in polar solvents (e.g., methanol, DMSO) suggest high solubility (>50 mg/mL), while logP calculations (cLogP ≈ 0.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.

Future Directions

  • Synthetic Optimization: Development of one-pot synthesis protocols to reduce step count and improve scalability.

  • Biological Screening: Prioritize in vitro assays against MMPs, cyclooxygenases, and neurotransmitter receptors.

  • Computational Modeling: Density functional theory (DFT) studies to predict binding affinities and metabolic pathways.

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